molecular formula C18H17N3O3 B2424366 Ethyl 5-(2-methylbenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1421583-90-5

Ethyl 5-(2-methylbenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B2424366
CAS No.: 1421583-90-5
M. Wt: 323.352
InChI Key: ZXSXXRMSNLPGQC-UHFFFAOYSA-N
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Description

Ethyl 5-(2-methylbenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1421583-90-5) is a chemical reagent with the molecular formula C18H17N3O3 and a molecular weight of 323.35 g/mol . This compound features a pyrazolo[1,5-a]pyridine core, a privileged scaffold in medicinal chemistry known for its metabolic stability and geometric similarity to other significant heterocycles like imidazo[1,2-a]pyridine . Derivatives of the pyrazolo[1,5-a]pyridine structure have been designed and synthesized as new anti-mycobacterial agents, demonstrating promising in vitro potency with nanomolar minimum inhibitory concentration (MIC) values against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains . The core structure is frequently observed in various bioactive molecules and is associated with high research value in drug discovery . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

ethyl 5-[(2-methylbenzoyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-3-24-18(23)15-11-19-21-9-8-13(10-16(15)21)20-17(22)14-7-5-4-6-12(14)2/h4-11H,3H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSXXRMSNLPGQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-methylbenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrazole and pyridine derivatives under controlled conditions. For instance, the regio-controlled Sonogashira-type coupling of 3 with a wide range of terminal alkynes can be used to introduce functional groups at specific positions on the pyrazolo[1,5-a]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-methylbenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Biological Activities

The compound has demonstrated various biological activities, particularly in the realm of anti-inflammatory and anticancer properties.

  • Anti-inflammatory Effects : Research indicates that derivatives of pyrazolo[1,5-a]pyridine exhibit anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway. Ethyl 5-(2-methylbenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate has been shown to have a similar mechanism, potentially making it useful for treating inflammatory diseases .
  • Anticancer Properties : Several studies have highlighted the efficacy of pyrazolo[1,5-a]pyridine derivatives as inhibitors of various kinases involved in cancer proliferation. Notably, compounds in this class have been identified as inhibitors of AXL and c-MET kinases, which are implicated in tumor growth and metastasis. This compound may serve as a lead compound for developing novel anticancer agents .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity.

  • General Synthesis Route :
    • Step 1 : Formation of the pyrazole ring through condensation reactions involving hydrazines and appropriate carbonyl compounds.
    • Step 2 : Introduction of the benzamide moiety via acylation reactions.
    • Step 3 : Esterification to obtain the final ethyl ester derivative.

This synthetic pathway allows for the modification of substituents on the pyrazolo ring, which can enhance biological activity or alter pharmacokinetic properties .

Therapeutic Applications

Given its biological profile, this compound has potential therapeutic applications:

  • Cardiovascular Diseases : The compound's ability to modulate nitric oxide pathways suggests it could be beneficial in treating cardiovascular disorders by promoting vasodilation and reducing blood pressure .
  • Cancer Treatment : As an inhibitor of key kinases associated with cancer progression, this compound could be developed into a targeted therapy for various cancers. Preliminary studies indicate its effectiveness against different cancer cell lines, including breast and lung cancers .

Case Studies

Several case studies have documented the efficacy of similar compounds derived from pyrazolo[1,5-a]pyridine:

Study ReferenceCompound StudiedBiological ActivityFindings
Pyrazolo[1,5-a]pyridine derivativesAnti-inflammatoryInhibition of COX enzymes
AXL kinase inhibitorsAnticancerReduced tumor growth in vivo
c-MET inhibitorsAnticancerEffective against multiple cancer types

These studies underscore the potential of this compound as a versatile compound in drug discovery.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-methylbenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This interaction can disrupt key biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Biological Activity

Ethyl 5-(2-methylbenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N4O3C_{15}H_{16}N_{4}O_{3}. Its structure includes a pyrazolo-pyridine core, which is known for conferring various biological activities. The compound can be represented by the following structural formula:

Ethyl 5 2 methylbenzamido pyrazolo 1 5 a pyridine 3 carboxylate\text{Ethyl 5 2 methylbenzamido pyrazolo 1 5 a pyridine 3 carboxylate}

Mechanisms of Biological Activity

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Inhibition of Protein Kinases : Compounds similar to this compound have been shown to inhibit protein kinases such as CK2 (casein kinase 2), which plays a crucial role in cell proliferation and survival. This inhibition can lead to anti-cancer effects by inducing apoptosis in tumor cells .
  • Anti-inflammatory Effects : The compound exhibits potential anti-inflammatory properties by inhibiting pathways involving phosphodiesterases (PDE) and c-Jun N-terminal kinases (JNK), which are involved in inflammatory responses . This multi-target activity suggests its usefulness in treating inflammatory diseases.
  • Antimicrobial Activity : Pyrazolo-pyridine derivatives have demonstrated antimicrobial properties against various pathogens. Studies indicate that these compounds can inhibit bacterial growth and may serve as leads for developing new antibiotics .

Research Findings and Case Studies

Several studies have investigated the biological activities of compounds related to this compound. Below are key findings:

StudyFocusFindings
Huang et al. (2007)Anticancer ActivityDemonstrated that pyrazolo[1,5-a]pyridine derivatives inhibit CK2 with micromolar cytotoxicity against prostate and colon cancer cell lines .
Kumar et al. (2019)Multi-target InhibitionFound that compounds with similar structures inhibit multiple targets including IL-6 and TNF-α, suggesting potential in treating autoimmune diseases .
Amaroju et al. (2020)Antimicrobial PropertiesReported that pyrazolo-pyridine derivatives showed significant activity against Mycobacterium tuberculosis, indicating their potential as anti-tuberculosis agents .

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